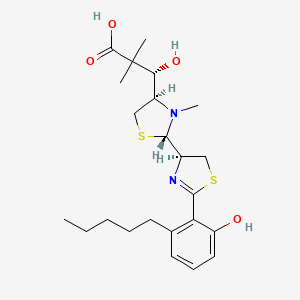![molecular formula C13H8ClNS B11826489 1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)
1-Chlorodibenzo[b,f][1,4]thiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorodibenzo[b,f][1,4]thiazepine is a heterocyclic compound with the molecular formula C13H8ClNS. It is a derivative of dibenzo[b,f][1,4]thiazepine, characterized by the presence of a chlorine atom at the 1-position. This compound is known for its significant pharmacological properties and is often used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic drugs like quetiapine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chlorodibenzo[b,f][1,4]thiazepine can be synthesized through several methods. One common approach involves the use of 10H-dibenzo[b,f][1,4]thiazepine-11-one as a starting material. The reaction is carried out in the presence of a Vilsmeier reagent, which is prepared from di-(trichloromethyl)carbonic ester and dimethylformamide (DMF). The reaction typically occurs under heating in an organic solvent .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of inert atmospheres to prevent degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chlorodibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Reagents: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
- Substituted dibenzo[b,f][1,4]thiazepines
- Oxidized derivatives
- Reduced derivatives
Aplicaciones Científicas De Investigación
1-Chlorodibenzo[b,f][1,4]thiazepine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a precursor in the synthesis of antipsychotic drugs like quetiapine, which is used to treat schizophrenia and bipolar disorder.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chlorodibenzo[b,f][1,4]thiazepine is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the case of quetiapine, the compound interacts with various neurotransmitter receptors in the brain, including serotonin and dopamine receptors, to exert its antipsychotic effects. The molecular targets and pathways involved are complex and involve modulation of neurotransmitter activity .
Comparación Con Compuestos Similares
Dibenzo[b,f][1,4]thiazepine: The parent compound without the chlorine substitution.
Quetiapine: An antipsychotic drug derived from dibenzo[b,f][1,4]thiazepine.
Clotiapine: Another antipsychotic drug with a similar structure.
Uniqueness: 1-Chlorodibenzo[b,f][1,4]thiazepine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in pharmaceutical synthesis.
Propiedades
Fórmula molecular |
C13H8ClNS |
|---|---|
Peso molecular |
245.73 g/mol |
Nombre IUPAC |
7-chlorobenzo[b][1,4]benzothiazepine |
InChI |
InChI=1S/C13H8ClNS/c14-10-4-3-7-12-9(10)8-15-11-5-1-2-6-13(11)16-12/h1-8H |
Clave InChI |
LBDDYEVEGAFVBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC3=C(S2)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)
![trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid](/img/structure/B11826428.png)
![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)
![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)

![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)


![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)

![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)
